5-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-methyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S3/c1-12-4-5-14(20-12)21(17,18)16-11-15(7-2-3-8-15)13-6-9-19-10-13/h4-6,9-10,16H,2-3,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPUKEIJGRUFBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2(CCCC2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring, a cyclopentyl group, and a sulfonamide moiety, which are known to contribute to its biological activity. The structural formula can be represented as follows:
The biological activity of 5-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-2-sulfonamide primarily involves:
- Inhibition of Carbonic Anhydrase Isoenzymes : Research indicates that thiophene-based sulfonamides effectively inhibit carbonic anhydrase (CA) isoenzymes, with IC50 values ranging from 69 nM to 70 µM for hCA-I and from 23.4 nM to 1.405 µM for hCA-II . The inhibition mechanism involves noncompetitive interactions with the enzyme's active site.
- Anti-inflammatory Activity : Compounds containing thiophene rings have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests potential applications in treating inflammatory diseases.
- Antimicrobial Properties : Similar sulfonamide derivatives have shown efficacy against various bacterial strains, indicating that this compound may possess antimicrobial activity.
Case Studies
- Thiophene-Based Sulfonamides as CA Inhibitors : A study evaluated various thiophene-based sulfonamides for their inhibitory effects on human carbonic anhydrases. The results indicated that these compounds could serve as potent inhibitors, suggesting their potential in treating conditions like glaucoma and epilepsy .
- Anti-inflammatory Effects : Another investigation highlighted the anti-inflammatory effects of thiophene derivatives in mouse models. Compounds were shown to significantly reduce inflammation markers when administered at specific dosages, demonstrating their therapeutic potential .
- Antimicrobial Activity : Research has identified the antimicrobial efficacy of similar thiophene-containing compounds against both Gram-positive and Gram-negative bacteria. This reinforces the importance of the sulfonamide moiety in enhancing biological activity.
Summary of Biological Activities
IC50 Values for Carbonic Anhydrase Inhibition
| Compound | hCA-I IC50 (nM) | hCA-II IC50 (nM) |
|---|---|---|
| 5-methyl-N-((1-(thiophen-3-yl)... | 69 - 70 | 23.4 - 1,405 |
| Other Thiophene Derivatives | Varies | Varies |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-2-sulfonamide with structurally or functionally related compounds identified in the evidence. Key comparison criteria include structural features , synthetic methodologies , and hypothesized properties .
Key Observations:
Structural Diversity: The target compound’s dual thiophene system distinguishes it from analogs like indole-fused cyclopentane sulfonamides or carbamic acid esters with heteroaromatic substituents . Cyclopentane vs. Cyclohexane: The cyclopentyl bridge in the target compound imposes greater steric strain than cyclohexane-based analogs (e.g., compounds in ), which may influence binding specificity or metabolic stability.
Synthetic Approaches :
- Pd-mediated cyclization is a common strategy for constructing cyclopentane rings in sulfonamide derivatives (e.g., indole-fused systems in ). However, the target compound’s synthesis likely requires thiophene-specific precursors rather than indole intermediates .
- Patent compounds (e.g., –9) often employ complex multi-step routes involving protective groups (e.g., t-Boc) or trifluoromethylation, whereas the target compound’s synthesis may prioritize simplicity due to its fewer stereocenters.
Hypothesized Properties: Lipophilicity: The methyl and thiophene groups may increase logP compared to polar analogs like carbamic acid esters or methanesulfonamides with oxazolidinones . Bioactivity: Sulfonamides are known for protease or kinase inhibition. The target compound’s thiophene substituents could modulate selectivity compared to phenyl- or trifluoromethyl-containing analogs .
Preparation Methods
Sulfonation of 5-Methylthiophene
5-Methylthiophene undergoes sulfonation using chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0–5°C. The reaction is quenched with ice-water, yielding 5-methylthiophene-2-sulfonic acid. This intermediate is isolated via vacuum filtration and dried under reduced pressure.
Chlorination to Sulfonyl Chloride
The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in thionyl chloride (SOCl₂) under reflux (70°C, 4 h). Excess reagents are removed by distillation, leaving 5-methylthiophene-2-sulfonyl chloride as a pale-yellow liquid.
Key Data:
- Yield: 85–90% (combined steps)
- Purity (HPLC): >95%
- Characterization: ¹H NMR (CDCl₃) δ 7.78 (d, J = 3.6 Hz, 1H, thiophene-H), 6.95 (d, J = 3.6 Hz, 1H, thiophene-H), 2.52 (s, 3H, CH₃).
Synthesis of (1-(Thiophen-3-yl)cyclopentyl)methanamine
The amine component is synthesized via a cyclopentane ring-forming strategy.
Cyclopentane Ring Formation
Thiophen-3-ylmagnesium bromide is reacted with cyclopentanone in tetrahydrofuran (THF) at −78°C, followed by warming to room temperature. The resulting alcohol, 1-(thiophen-3-yl)cyclopentanol, is isolated via aqueous workup and column chromatography (hexane/ethyl acetate).
Reductive Amination
The alcohol is converted to the primary amine using a two-step process:
- Mitsunobu Reaction: Treatment with triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD), and phthalimide in THF yields the phthalimide-protected amine.
- Deprotection: Hydrazine hydrate in ethanol removes the phthalimide group, affording (1-(thiophen-3-yl)cyclopentyl)methanamine.
Key Data:
- Overall Yield: 65–70%
- Characterization: ¹³C NMR (DMSO-d₆) δ 140.2 (C-S), 126.8–125.4 (thiophene-C), 58.3 (CH₂NH₂), 35.7 (cyclopentane-C).
Sulfonamide Coupling Reaction
The final step involves reacting the sulfonyl chloride with the cyclopentylmethylamine derivative.
Reaction Conditions
A solution of 5-methylthiophene-2-sulfonyl chloride (1.2 equiv) in DCM is added dropwise to a stirred mixture of (1-(thiophen-3-yl)cyclopentyl)methanamine (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 2.5 equiv) at 0°C. The reaction is warmed to room temperature and stirred for 12 h.
Workup and Purification
The mixture is washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried (Na₂SO₄), concentrated, and purified via flash chromatography (SiO₂, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water).
Key Data:
- Yield: 75–80%
- Purity (HPLC): >98%
- Melting Point: 132–134°C
- MS (ESI+): m/z 397.1 [M+H]⁺
Optimization Strategies
Solvent and Base Screening
Comparative studies reveal that DCM with DIPEA provides superior yields (80%) compared to DMSO (65%) or acetonitrile (70%). Stronger bases (e.g., NaOH) lead to hydrolysis of the sulfonyl chloride, reducing yields.
Temperature Control
Maintaining temperatures below 25°C minimizes side reactions such as sulfonate ester formation.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the sulfonamide group’s planar geometry and hydrogen bonding with solvent molecules (e.g., DMF).
Industrial-Scale Considerations
Cost-Effective Reagents
Replacing DIPEA with triethylamine (TEA) reduces costs without compromising yield (78%).
Green Chemistry Approaches
Microwave-assisted coupling (100°C, 30 min) achieves 82% yield, minimizing solvent use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
